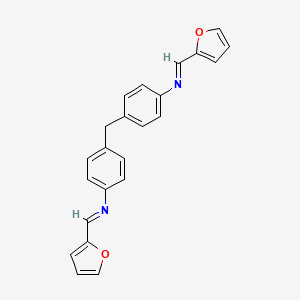
Diethyl trimethylsilyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl trimethylsilyl phosphate is an organophosphorus compound that has garnered significant interest in various scientific fields due to its unique chemical properties. It is a derivative of phosphoric acid where the hydrogen atoms are replaced by diethyl and trimethylsilyl groups. This compound is known for its applications in organic synthesis, particularly in the preparation of other organophosphorus compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl trimethylsilyl phosphate can be synthesized through the reaction of diethyl phosphonate with hexamethyldisilazane in the presence of a catalyst such as zinc(II) chloride. The reaction typically occurs at room temperature (20°C) and yields this compound with a high efficiency of 76% . Another method involves the reaction of diethyl phosphonate with chloro(trimethyl)silane in the presence of bases .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl trimethylsilyl phosphate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include nucleophiles like alcohols, amines, and thiols.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Diethyl trimethylsilyl phosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl trimethylsilyl phosphate involves its ability to act as a silylating agent. The trimethylsilyl group can be transferred to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile interacting with the compound .
Vergleich Mit ähnlichen Verbindungen
Diethyl trimethylsilyl phosphate can be compared with other similar compounds such as:
Diethyl trimethylsilyl phosphite: Similar in structure but differs in the oxidation state of phosphorus.
Trimethylsilyl esters of phosphorus(III) acids: These compounds are also used in the Michaelis-Arbuzov reaction but have different reactivity and stability profiles.
Uniqueness
This compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as a silylating agent makes it valuable in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C7H19O4PSi |
|---|---|
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
diethyl trimethylsilyl phosphate |
InChI |
InChI=1S/C7H19O4PSi/c1-6-9-12(8,10-7-2)11-13(3,4)5/h6-7H2,1-5H3 |
InChI-Schlüssel |
KHEAWOWZPDLMMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv)](/img/structure/B13752487.png)
![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)
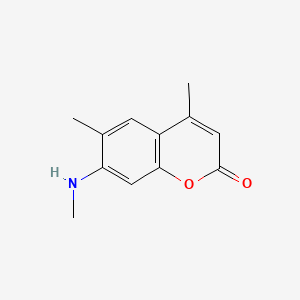
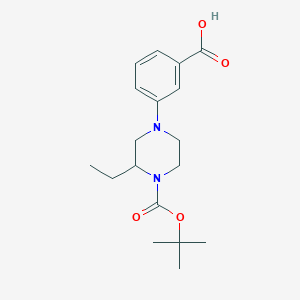
![[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13752506.png)
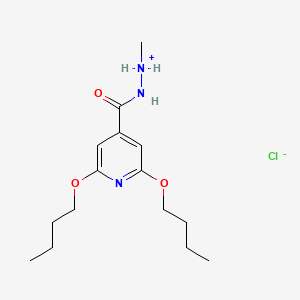
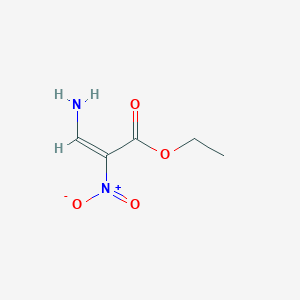
![2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]](/img/structure/B13752531.png)
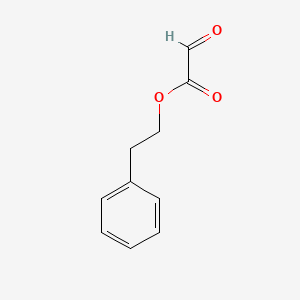
![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13752557.png)
